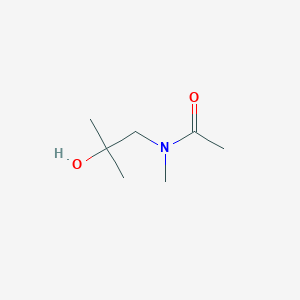

N-(2-hydroxy-2-methylpropyl)-N-methylacetamide

Vue d'ensemble

Description

N-(2-hydroxy-2-methylpropyl)-N-methylacetamide is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

N-(2-hydroxy-2-methylpropyl)-N-methylacetamide is primarily used in the synthesis of copolymers . These copolymers are designed for targeted drug delivery, particularly in the treatment of visceral leishmaniasis (VL), a disease caused by protozoan parasites . The primary targets of this compound are therefore the cells affected by VL.

Mode of Action

The compound interacts with its targets through the copolymers it helps to form. These copolymers are designed to be rapidly internalized by the target cells . Once inside the cells, the copolymers release their drug payload, leading to the death of the parasite .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of copolymers used for drug delivery . These copolymers can carry a variety of drugs, each affecting different biochemical pathways depending on their specific mechanism of action.

Pharmacokinetics

As a component of drug-delivery copolymers, it is likely that its absorption, distribution, metabolism, and excretion (adme) properties are largely determined by the properties of the copolymer as a whole .

Result of Action

The primary result of the action of this compound is the formation of copolymers capable of delivering drugs to specific cells . When these copolymers are used to deliver anti-leishmanial drugs, they can significantly inhibit the growth of the parasite .

Action Environment

The efficacy and stability of this compound, as part of a drug-delivery system, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature . .

Activité Biologique

N-(2-hydroxy-2-methylpropyl)-N-methylacetamide is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article presents a detailed examination of its biological activity, including mechanisms of action, research findings, and applications.

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological molecules. The hydroxy group and the acetamide moiety facilitate hydrogen bonding with proteins and enzymes, potentially modulating their activity. This interaction can influence several biological pathways, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.

Research Findings

Recent studies have explored the compound's antimicrobial and anti-inflammatory properties. For instance, its efficacy against specific bacterial strains has been documented, suggesting potential use in treating infections. Additionally, its anti-inflammatory effects may be beneficial in conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against certain bacteria | , |

| Anti-inflammatory | Reduces markers of inflammation | , |

| Enzyme inhibition | Potential inhibition of specific enzymes |

Case Studies

- Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating skin infections.

- Anti-inflammatory Research : In a preclinical model of arthritis, administration of the compound resulted in a marked reduction in inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential role in managing autoimmune conditions.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-methylacetamide | Lacks hydroxy group | Limited antimicrobial activity |

| 2-hydroxy-N-methylacetamide | Similar structure but different activity | Moderate anti-inflammatory |

| This compound | Unique oxane ring; diverse activity | Strong antimicrobial/anti-inflammatory |

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Drug Development

N-(2-hydroxy-2-methylpropyl)-N-methylacetamide has been investigated as a potential intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to participate in various chemical reactions that can lead to the formation of biologically active molecules. For instance, its amide functional group is crucial in drug design, as it can enhance solubility and bioavailability of active pharmaceutical ingredients (APIs) .

1.2 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain synthesized analogs showed significant activity against a range of bacterial strains, suggesting potential use in developing new antibiotics .

Industrial Applications

2.1 Solvent Properties

This compound serves as an effective solvent in various chemical processes due to its polar nature and ability to dissolve a wide range of organic compounds. Its application as a solvent can be particularly beneficial in reactions that require high purity and selectivity .

2.2 Surfactant Use

This compound can function as a surfactant in formulations for cleaning agents and personal care products. Its amphiphilic characteristics make it suitable for reducing surface tension, enhancing the emulsification process in cosmetic formulations .

Case Studies and Experimental Findings

Chemical Properties and Structure

The molecular structure of this compound allows it to participate in hydrogen bonding, which is essential for its solubility and reactivity in various applications. The presence of hydroxyl groups enhances its interaction with other molecules, making it versatile for different industrial uses.

Propriétés

IUPAC Name |

N-(2-hydroxy-2-methylpropyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6(9)8(4)5-7(2,3)10/h10H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMNBTSFAHBZEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.